

An In-depth Technical Guide to 4-Methoxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-3-methylbenzaldehyde

Cat. No.: B1345598

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxy-3-methylbenzaldehyde**, a valuable aromatic aldehyde in organic synthesis and various research applications. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and an example of its application in a synthetic workflow.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name **4-Methoxy-3-methylbenzaldehyde** is also known by a variety of synonyms in scientific literature and chemical catalogs. Understanding these alternative names is crucial for effective literature searches and material procurement.

Identifier Type	Value
IUPAC Name	4-Methoxy-3-methylbenzaldehyde[1]
CAS Number	32723-67-4
EC Number	251-177-8
Beilstein/REAXYS Number	2084045
PubChem CID	122936
MDL Number	MFCD00003375

A comprehensive list of its common synonyms includes:

- 3-Methyl-p-anisaldehyde
- 3-Methyl-4-methoxybenzaldehyde
- 4-Methoxy-3-tolualdehyde
- p-Anisaldehyde, 3-methyl-
- Benzaldehyde, 4-methoxy-3-methyl-

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methoxy-3-methylbenzaldehyde** is presented in the table below. These parameters are essential for designing experimental conditions, predicting its behavior in various solvents, and for analytical characterization.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	
Appearance	Liquid	
Boiling Point	80-85 °C at 1 mmHg	
Density	1.025 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.569	
Flash Point	112 °C (closed cup)	
SMILES	Cc1cc(ccc1OC)C=O	
InChI	InChI=1S/C9H10O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3	
InChIKey	MYLBHQHZWFWSMH-UHFFFAOYSA-N	

Experimental Protocols

Synthesis of 4-Methoxy-3-methylbenzaldehyde

A common and effective method for the synthesis of **4-Methoxy-3-methylbenzaldehyde** is the methylation of its corresponding phenolic precursor, 4-hydroxy-3-methylbenzaldehyde. The following protocol is adapted from a well-established procedure for the methylation of hydroxybenzaldehydes.^[2]

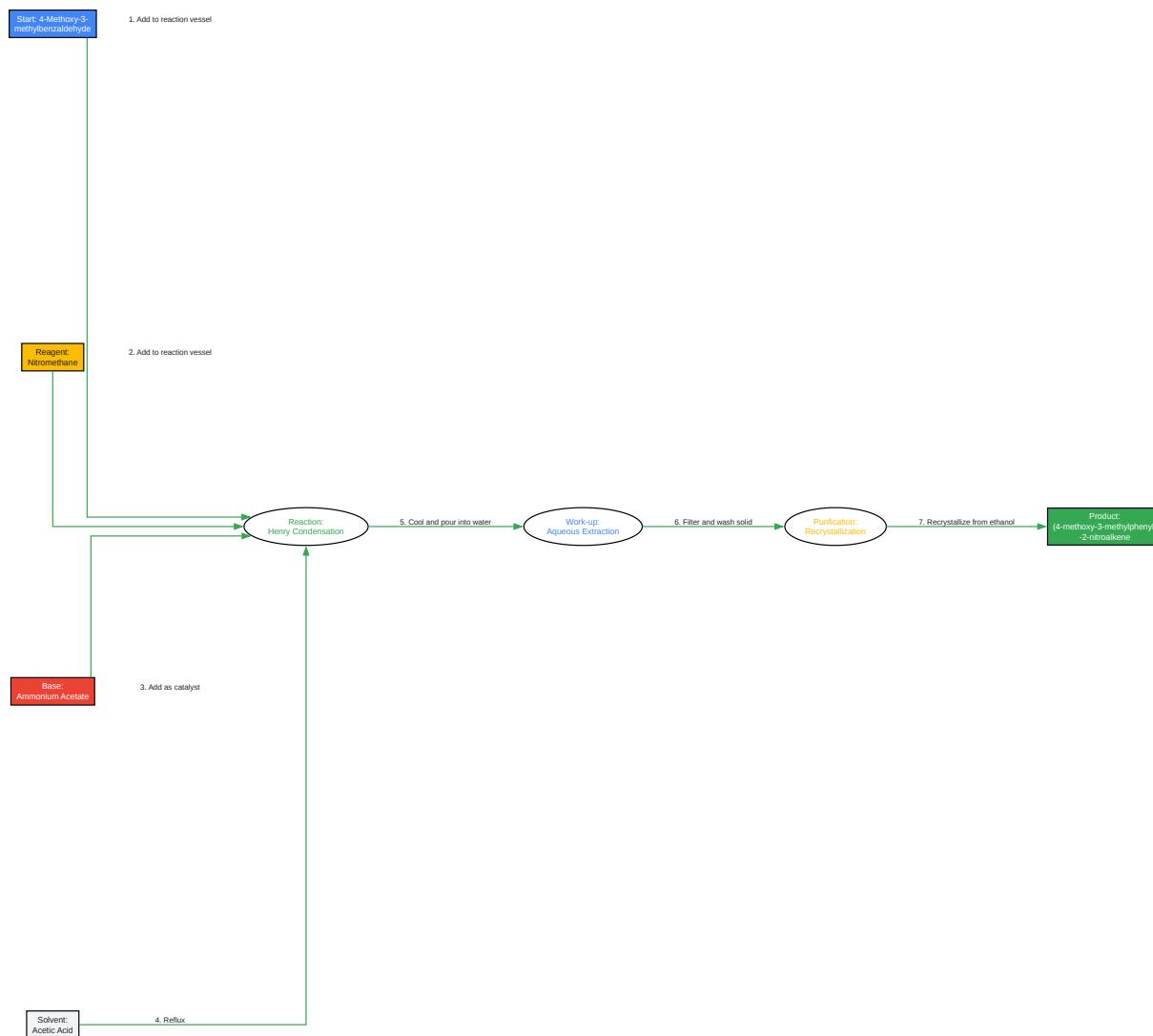
Reaction Scheme:

Materials:

- 4-hydroxy-3-methylbenzaldehyde
- Dimethyl sulfate ((CH₃)₂SO₄)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- 2 N Sodium hydroxide solution
- Three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel
- Ice-salt bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Preparation of the Sodium Salt: In a three-necked flask, dissolve the crude 4-hydroxy-3-methylbenzaldehyde in approximately 550 mL of 2 N sodium hydroxide solution.


- **Methylation:** While stirring the solution, add 126 g (95 mL, 1 mole) of dimethyl sulfate dropwise using the dropping funnel. Maintain the reaction temperature between 40-45 °C. After the addition is complete, continue stirring for an additional 5 minutes.
- **Completion of Reaction:** Add a 275-mL portion of 2 N sodium hydroxide in one lot, followed by the addition of 63 g (47.5 mL) of dimethyl sulfate. Allow the temperature to rise to 50 °C and continue stirring for 30 minutes.
- **Work-up:** Cool the reaction mixture. Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.
- **Drying and Concentration:** Dry the ether solution over anhydrous sodium sulfate for 8 hours. Filter the solution and concentrate it by distillation to remove the ether.
- **Purification:** The residue is then distilled under reduced pressure to yield **4-Methoxy-3-methylbenzaldehyde** as a pale yellow liquid.

Note: Dimethyl sulfate is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[\[2\]](#)

Application in Organic Synthesis: An Experimental Workflow

4-Methoxy-3-methylbenzaldehyde serves as a versatile starting material in multi-step organic syntheses. One notable application is its use in the preparation of (4-methoxy-3-methylphenyl)-2-nitroalkenes. These nitroalkene derivatives are valuable intermediates for the synthesis of various biologically active compounds.

The following diagram illustrates a typical experimental workflow for this transformation.

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of a nitroalkene from **4-Methoxy-3-methylbenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-4-anisaldehyde | C9H10O2 | CID 122936 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxy-3-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345598#iupac-name-and-synonyms-for-4-methoxy-3-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

